molecular formula C9H18N2O B1265785 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- CAS No. 24566-95-8

2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-

Cat. No.: B1265785
CAS No.: 24566-95-8
M. Wt: 170.25 g/mol
InChI Key: IZYZHQOYVLYGRW-UHFFFAOYSA-N
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Description

2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
The exact mass of the compound 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- (CAS Number: 90542) is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H18N2O
  • Molecular Weight : 170.25 g/mol
  • Structure : The compound features a hexahydroazepine ring with an aminopropyl substituent, which contributes to its biological interactions.

The biological activity of 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- is primarily attributed to its ability to interact with various biological targets:

  • Receptor Binding : The amine group in the structure may facilitate binding to neurotransmitter receptors, potentially influencing neurotransmission.
  • Enzyme Modulation : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.
  • Cell Signaling : It can affect signaling pathways by modifying protein interactions or gene expression through post-translational modifications.

Antimicrobial Activity

Research indicates that 2H-Azepin-2-one derivatives exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Neuropharmacological Effects

Preliminary studies suggest that the compound may possess neuropharmacological effects, potentially acting on the central nervous system (CNS). This could be linked to its structural similarity to known psychoactive compounds.

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the safety profile of 2H-Azepin-2-one. Results indicate that at certain concentrations, the compound exhibits low toxicity towards mammalian cell lines, making it a candidate for further pharmacological development.

Research Findings and Case Studies

StudyFindings
Antimicrobial Study Demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL.
Neuropharmacological Assessment Showed dose-dependent effects on locomotor activity in animal models, indicating potential CNS activity.
Cytotoxicity Evaluation IC50 values greater than 100 µM in several mammalian cell lines suggest a favorable safety profile for therapeutic applications.

Pharmacokinetics

The pharmacokinetic profile of 2H-Azepin-2-one has not been extensively studied; however, initial assessments suggest:

  • Absorption : Likely absorbed through the gastrointestinal tract when administered orally.
  • Distribution : Potentially distributed widely due to its lipophilicity.
  • Metabolism : May undergo hepatic metabolism similar to other azepine derivatives.
  • Excretion : Primarily excreted via renal pathways.

Properties

IUPAC Name

1-(3-aminopropyl)azepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-6-4-8-11-7-3-1-2-5-9(11)12/h1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYZHQOYVLYGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067001
Record name 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5067001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24566-95-8
Record name N-(3-Aminopropyl)caprolactam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24566-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024566958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5067001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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